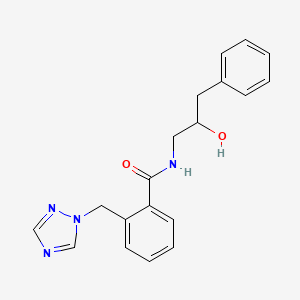
N-(2-hydroxy-3-phenylpropyl)-2-(1,2,4-triazol-1-ylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxy-3-phenylpropyl)-2-(1,2,4-triazol-1-ylmethyl)benzamide, also known as HPPB, is a chemical compound that has been widely studied for its potential therapeutic applications. HPPB belongs to the class of compounds known as benzamides, which have been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral effects.
作用机制
The exact mechanism of action of N-(2-hydroxy-3-phenylpropyl)-2-(1,2,4-triazol-1-ylmethyl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation and survival. This compound has been shown to inhibit the activity of several enzymes that are involved in these pathways, including protein kinase C and phosphatidylinositol-3-kinase (PI3K). Furthermore, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which is likely due to its effects on these signaling pathways.
Biochemical and Physiological Effects:
In addition to its antitumor effects, this compound has also been shown to exhibit anti-inflammatory and antiviral effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the development of various inflammatory diseases. Furthermore, this compound has been shown to inhibit the replication of several viruses, including hepatitis C virus (HCV) and human immunodeficiency virus (HIV).
实验室实验的优点和局限性
One of the main advantages of N-(2-hydroxy-3-phenylpropyl)-2-(1,2,4-triazol-1-ylmethyl)benzamide is its potent antitumor activity, which has been demonstrated in a range of cancer cell lines. Furthermore, this compound has been shown to exhibit low toxicity in normal cells, which is a key characteristic for the development of anticancer drugs. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Furthermore, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
未来方向
There are several future directions for research on N-(2-hydroxy-3-phenylpropyl)-2-(1,2,4-triazol-1-ylmethyl)benzamide. One area of focus is the development of more efficient synthesis methods for this compound, which could improve its availability for research purposes. Furthermore, more research is needed to fully understand the mechanism of action of this compound and its potential side effects. Additionally, future studies could investigate the potential of this compound as a therapeutic agent for other diseases, such as inflammatory diseases and viral infections.
合成方法
N-(2-hydroxy-3-phenylpropyl)-2-(1,2,4-triazol-1-ylmethyl)benzamide can be synthesized using a variety of methods, including the reaction of 2-(1,2,4-triazol-1-ylmethyl)benzyl alcohol with 2-bromo-3-phenylpropionic acid, followed by N-alkylation with 2-(bromomethyl)-1,3-dioxolane. The resulting product can be purified using column chromatography and characterized using various spectroscopic techniques.
科学研究应用
N-(2-hydroxy-3-phenylpropyl)-2-(1,2,4-triazol-1-ylmethyl)benzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of various types of cancer. In vitro studies have shown that this compound exhibits potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for the treatment of cancer.
属性
IUPAC Name |
N-(2-hydroxy-3-phenylpropyl)-2-(1,2,4-triazol-1-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-17(10-15-6-2-1-3-7-15)11-21-19(25)18-9-5-4-8-16(18)12-23-14-20-13-22-23/h1-9,13-14,17,24H,10-12H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQMSPMLCILQOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)C2=CC=CC=C2CN3C=NC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[2-[1-(4-Fluorophenyl)pyrazol-3-yl]ethyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea](/img/structure/B7586509.png)
![N-[(4-hydroxythian-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7586512.png)
![3-chloro-N-[(4-hydroxythian-4-yl)methyl]-4-methylbenzamide](/img/structure/B7586515.png)
![N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide](/img/structure/B7586521.png)
![N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7586528.png)

![(1-methylimidazol-2-yl)-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]methanone](/img/structure/B7586532.png)


![N-[(3-fluoro-4-hydroxyphenyl)methyl]-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B7586554.png)
![N-[(1-methylpyrazol-4-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide](/img/structure/B7586574.png)
![N-[(6-methylpyridin-3-yl)methyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-1-carboxamide](/img/structure/B7586581.png)
![3-Azatricyclo[4.2.1.02,5]nonan-3-yl(oxan-3-yl)methanone](/img/structure/B7586589.png)
![N-[2-(2-fluorophenyl)-5-methylpyrazol-3-yl]thiolane-2-carboxamide](/img/structure/B7586603.png)
